
5-Bromo-2-chloro-3-(methylsulfanyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-3-(methylsulfanyl)aniline is an aromatic compound with the molecular formula C7H7BrClNS It is a derivative of aniline, where the benzene ring is substituted with bromine, chlorine, and a methylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-(methylsulfanyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Halogenation: Nitrobenzene undergoes halogenation with bromine and chlorine in the presence of a catalyst such as iron(III) chloride to introduce the bromine and chlorine substituents.
Reduction: The nitro group is reduced to an amine group using reducing agents like tin and hydrochloric acid, forming 2-bromo-3-chloroaniline.
Thioether Formation: Finally, the methylsulfanyl group is introduced through a nucleophilic substitution reaction with methylthiol in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Bromo-2-chloro-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the halogen substituents using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, tin and hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-2-chloro-3-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 5-Bromo-2-chloro-3-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
5-Bromo-2-chloroaniline: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
2-Chloro-3-(methylsulfanyl)aniline: Lacks the bromine substituent, which may affect its reactivity and applications.
5-Bromo-2-(methylsulfanyl)aniline:
Uniqueness
5-Bromo-2-chloro-3-(methylsulfanyl)aniline is unique due to the presence of all three substituents (bromine, chlorine, and methylsulfanyl) on the benzene ring. This combination of substituents provides a unique set of chemical properties, making it valuable for specific synthetic applications and research purposes.
特性
分子式 |
C7H7BrClNS |
|---|---|
分子量 |
252.56 g/mol |
IUPAC名 |
5-bromo-2-chloro-3-methylsulfanylaniline |
InChI |
InChI=1S/C7H7BrClNS/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,10H2,1H3 |
InChIキー |
UXUZOUBSPZZCSX-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=CC(=C1Cl)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


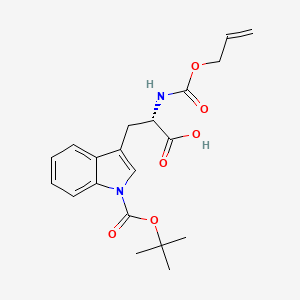
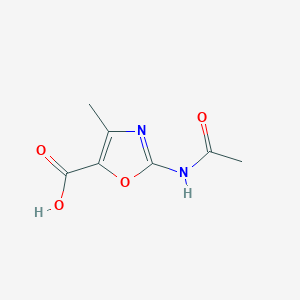
![1-amino-3-[(benzyloxy)methyl]-2,2-dimethylcyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13490603.png)
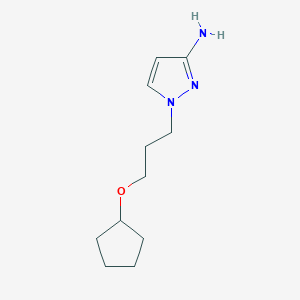

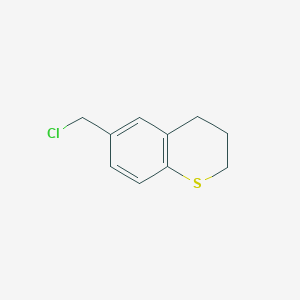
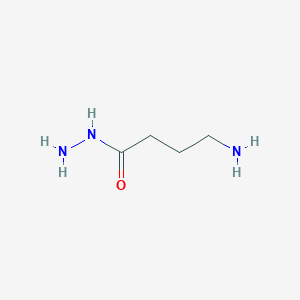
![Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13490643.png)
![2-butyl-3-[(1E)-2-[(3E)-3-{2-[(3E)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene]ethylidene}-2-phenylcyclopent-1-en-1-yl]ethenyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),2,4(12),5,7,9-hexaen-2-ium; trifluorotris(1,1,2,2,2-pentafluoroethyl)-lambda5-phosphanuide](/img/structure/B13490650.png)
![1-[Methoxy(phenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B13490657.png)
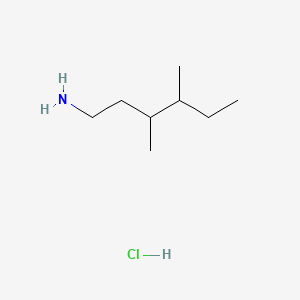
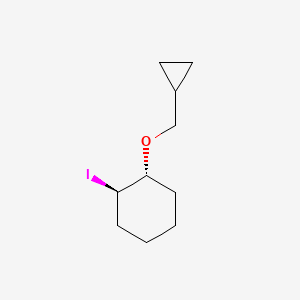
![4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B13490674.png)

